molecular formula C22H24N4O B5535526 N-(1-benzylpyrrolidin-3-yl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide

N-(1-benzylpyrrolidin-3-yl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide

Cat. No.: B5535526
M. Wt: 360.5 g/mol
InChI Key: ZOHXQZUDDGXNNU-UHFFFAOYSA-N
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Description

N-(1-benzylpyrrolidin-3-yl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpyrrolidin-3-yl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the benzylpyrrolidine moiety: This step involves the alkylation of the pyrazole ring with a benzylpyrrolidine derivative, often using a suitable base such as sodium hydride or potassium carbonate.

    Carboxamide formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpyrrolidin-3-yl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for various diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-benzylpyrrolidin-3-yl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzylpyrrolidin-3-yl)-3-phenyl-1H-pyrazole-5-carboxamide
  • N-(1-benzylpyrrolidin-3-yl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxamide
  • N-(1-benzylpyrrolidin-3-yl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide

Uniqueness

N-(1-benzylpyrrolidin-3-yl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide is unique due to the presence of the 4-methylphenyl group, which may impart specific biological activities or chemical properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-(1-benzylpyrrolidin-3-yl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O/c1-16-7-9-18(10-8-16)20-13-21(25-24-20)22(27)23-19-11-12-26(15-19)14-17-5-3-2-4-6-17/h2-10,13,19H,11-12,14-15H2,1H3,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHXQZUDDGXNNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NC3CCN(C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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